Leinamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

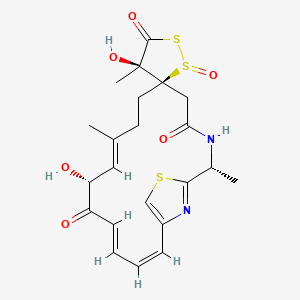

La leinamycine est une macrolactame à 18 chaînons aux propriétés remarquables. Elle présente à la fois des effets antitumoraux et antimicrobiens . Sa caractéristique structurale unique est un groupement 1,3-dioxo-1,2-dithiolane spiro-fusionné, qui joue un rôle crucial dans ses activités biologiques .

Méthodes De Préparation

a. Biosynthèse : La biosynthèse de la leinamycine implique une chaîne d'assemblage modulaire:

- L'intermédiaire est transféré à la chaîne d'assemblage de la Synthétase de Polykétide (PKS) , allongeant la chaîne principale.

- L'intermédiaire hybride peptide-polykétide se cyclise via le domaine thioestérase (TE) pour produire la leinamycine.

Synthétase de Peptide Non-Ribosomial (NRPS) : initie la biosynthèse en chargeant .

Protéine Porteuse de Peptidyle (PCP) : transporte le dipeptide, qui se cyclise et s'oxyde pour former le .

Analyse Des Réactions Chimiques

La leinamycine subit diverses réactions:

Oxydation : Le groupement thiazonyle est susceptible d'être oxydé.

Réduction : Réduction de groupes fonctionnels spécifiques.

Substitution : Réactions impliquant des nucléophiles. Les réactifs courants incluent , , et . Les principaux produits varient en fonction des conditions réactionnelles.

4. Applications de la Recherche Scientifique

Les applications de la leinamycine couvrent plusieurs domaines:

Chimie : Étudier sa structure et sa réactivité uniques.

Biologie : Enquêter sur son impact sur les processus cellulaires.

Médecine : Explorer son potentiel antitumoral.

Industrie : Utilisation potentielle comme composé de tête pour le développement de médicaments.

5. Mécanisme d'Action

La leinamycine inhibe la synthèse de l'ADN en raison de son groupement dithiolane spiro-fusionné. Elle cible probablement des voies moléculaires spécifiques impliquées dans la prolifération et la survie cellulaires.

Applications De Recherche Scientifique

Leinamycin’s applications span multiple fields:

Chemistry: Studying its unique structure and reactivity.

Biology: Investigating its impact on cellular processes.

Medicine: Exploring its antitumor potential.

Industry: Potential use as a lead compound for drug development.

Mécanisme D'action

Leinamycin inhibits DNA synthesis due to its spiro-fused dithiolane moiety. It likely targets specific molecular pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

La leinamycine se distingue par sa structure particulière. Aucun autre composé de type LNM n'a été découvert depuis sa première identification . des recherches supplémentaires pourraient révéler des analogues connexes.

Propriétés

Formule moléculaire |

C22H26N2O6S3 |

|---|---|

Poids moléculaire |

510.7 g/mol |

Nom IUPAC |

(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |

InChI |

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1 |

Clé InChI |

ZHTRILQJTPJGNK-FYBAATNNSA-N |

SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

SMILES isomérique |

C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |

SMILES canonique |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

Synonymes |

DC 107 DC-107 leinamycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.